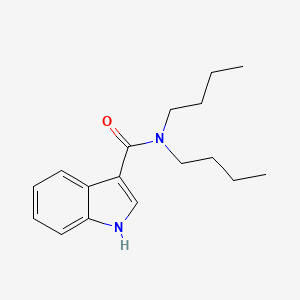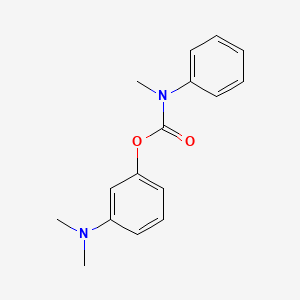acetic acid CAS No. 63170-27-4](/img/structure/B14498803.png)
[3-(Methanesulfonyl)anilino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methanesulfonyl)anilinoacetic acid: is an organic compound with the molecular formula C9H11NO5S It is a derivative of aniline, where the aniline nitrogen is substituted with a methanesulfonyl group and the carboxyl group is attached to the oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)anilinoacetic acid typically involves the reaction of aniline with methanesulfonyl chloride to form the methanesulfonyl derivative. This intermediate is then reacted with oxoacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 3-(Methanesulfonyl)anilinoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Methanesulfonyl)anilinoacetic acid can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Methanesulfonyl)anilinoacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways .
Medicine: In medicine, derivatives of 3-(Methanesulfonyl)anilinoacetic acid are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 3-(Methanesulfonyl)anilinoacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
Methanesulfonic acid: A simpler compound with a similar sulfonyl group but lacking the aromatic and oxoacetic acid components.
Anilino(oxo)acetic acid: Similar structure but without the methanesulfonyl group, leading to different reactivity and applications.
Uniqueness: The presence of both the methanesulfonyl and oxoacetic acid groups in 3-(Methanesulfonyl)anilinoacetic acid provides a unique combination of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
63170-27-4 |
|---|---|
Formule moléculaire |
C9H9NO5S |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
2-(3-methylsulfonylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)7-4-2-3-6(5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
UAUCDOJHBHDQGG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


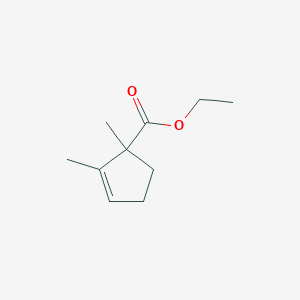
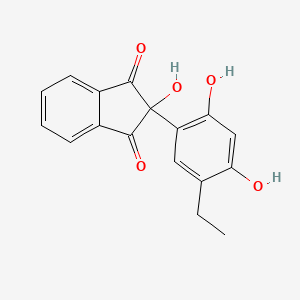


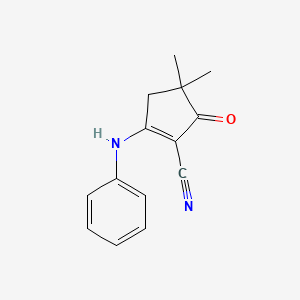
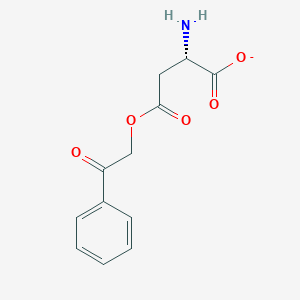

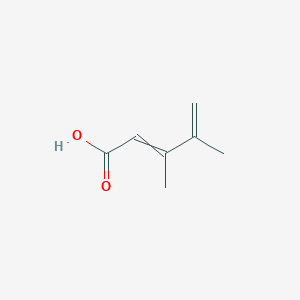
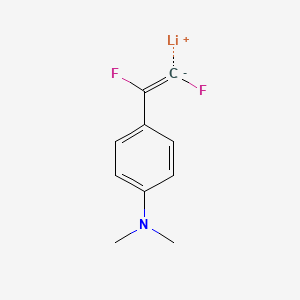

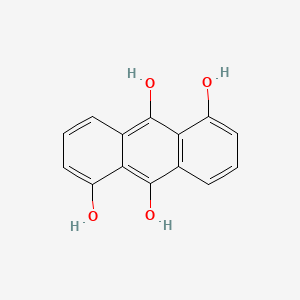
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
